7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The structure is characterized by a fused triazole and pyrazine ring system, which contributes to its pharmacological properties.
This compound can be synthesized through various methods involving the reaction of hydrazine derivatives with pyrazine or related compounds. The synthesis often involves multiple steps and can yield various derivatives with differing biological activities.
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is classified under:
The synthesis of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione typically involves:
The synthetic pathway may include:
The molecular formula for 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is . The compound features:
Key structural data include:
The compound is involved in various chemical reactions including:
Reactions often require careful control of temperature and solvent choice to optimize yield and purity. For instance:
The biological activity of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione may involve:
Studies indicate that modifications to the triazole or pyrazine components can significantly affect biological activity and selectivity against specific targets .
Relevant analyses often include spectroscopic techniques such as NMR and IR to determine purity and structural integrity .
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione has potential applications in:
The versatility of this compound makes it a valuable candidate for further research into its pharmacological properties .
The synthesis of 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione (molecular formula: C₇H₁₀N₄O₂, MW: 182.18 g/mol, CAS: 1610377-10-0) requires precise control over heterocyclic assembly and substituent positioning. This section details advanced strategies for constructing its triazolo-pyrazine core and introducing key substituents.
The triazolo[4,3-a]pyrazine core is typically constructed via intramolecular cyclization of linear precursors. A pivotal approach involves cyclodehydration of ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (C₈H₁₂N₄O₂, CID: 17998728) under acidic conditions, forming the fused dione system [4] [8]. Alternative routes employ hydrazine hydrate reacting with dicarbonyl triazole intermediates to yield the saturated bicyclic scaffold, as demonstrated in syntheses of analogous 1,2,3-triazolo-fused pyrazines [6]. Key challenges include suppressing regioisomeric byproducts (e.g., [1,5-a] isomers) and optimizing ring-closure efficiency. Recent advances utilize microwave-assisted cyclization, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating [6].
Table 1: Cyclization Methods for Core Assembly
Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Ethyl triazolopyrazine-3-carboxylate | HCl/EtOH, Δ, 8 h | 68 | Commercial precursor availability |
4,5-Diamino-1,2,3-triazole + glyoxal | AcOH, reflux, 3 h | 30–35 | Three-point diversity potential |
2-Azido-3-chloropyrazine + pyrazole | DMF, 120°C, 0.5 h | 85 | Regioselective N-annulation |
Selective N-alkylation introduces the 7-ethyl and fluorobenzyl groups. The ethyl moiety is incorporated via SN₂ reaction using ethyl bromide on the triazolopyrazine dione precursor under basic conditions (K₂CO₃/DMF), achieving 75–80% yields [3]. For the 2-fluorobenzyl variant (as in the related compound sc-495078, C₁₄H₁₅FN₄O₂), reductive amination or direct alkylation with 2-fluorobenzyl chloride is employed [1]. Critical optimization involves temperature control (<50°C) to prevent N1/N4 regioisomerism and solvent selection (acetonitrile > DMF) to enhance electrophile solubility. A notable example is the synthesis of 7-ethyl-2-(4-methoxybenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (C₁₅H₁₈N₄O₃, CAS: 1993077-78-3), where stoichiometric excess (1.3 eq) of the benzyl halide boosted yields to 87% [5].
Table 2: Substituent Incorporation Efficiency
Reaction Type | Reagents | Conditions | Yield (%) | Reference |
---|---|---|---|---|
N7-Ethylation | Bromoethane, K₂CO₃ | DMF, 60°C, 12 h | 78 | [3] |
N2-Benzylation (fluorinated) | 2-Fluorobenzyl chloride, TEA | CH₃CN, RT, 6 h | 82 | [1] |
Carboxamide formation | Aryl isocyanates, Et₃N | DCM, RT, 5 h | 87–95 | [7] |
Regioselectivity challenges at N2 versus N7 positions are addressed using transition-metal catalysis. Pd/Cu bimetallic systems enable Sonogashira couplings at C3 of the triazole ring, while Rh(I) catalysts direct C–H functionalization at pyrazine C6 [6] [9]. For N-alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity at N7, achieving 93:7 N7/N2 selectivity in ethyl group incorporation [4]. Enzymatic catalysis using lipases (Candida antarctica) in non-aqueous media has also demonstrated efficacy for acylative derivatization, enabling chiral resolution of racemic precursors – crucial for accessing enantiopure derivatives like (6S)-6-methyl analogues [9]. Recent breakthroughs involve photoredox-catalyzed decarboxylative alkylations at C3, using organic dyes (eosin Y) under visible light to avoid metal contamination [6].
Solvent-free mechanochemistry (ball milling) constructs the triazolo-pyrazine core with near-quantitative atom economy. Grinding equimolar ethylenediamine and triazole esters with K₂CO₃ yields the bicyclic dione at ambient temperature in 15 minutes, eliminating solvent waste [6] [10]. Aqueous micellar catalysis (TPGS-750-M surfactant) facilitates fluorobenzyl introductions with 96% conversion and >99% aqueous recyclability [10]. Microwave-assisted synthesis reduces energy consumption by 40-fold versus reflux methods, as validated in the preparation of 3-trifluoromethyl analogues where reaction times dropped from 12 h to 18 minutes [7]. Enzymatic ring closure using transaminases in phosphate buffer (pH 7.4) achieves 88% ee for chiral centers, aligning with green chemistry principles by avoiding heavy metal catalysts [6].
Table 3: Sustainability Metrics for Green Synthesis
Method | Catalyst/Medium | E-factor | Yield (%) | Energy Savings |
---|---|---|---|---|
Solvent-free ball milling | None (neat grinding) | 0.8 | 92 | 90% vs. reflux |
Aqueous micellar catalysis | TPGS-750-M/water | 1.2 | 96 | 75% vs. DMF |
Microwave cyclization | SiO₂-supported ZnCl₂ | 2.1 | 89 | 60% vs. oil bath |
Applications in Medicinal Chemistry
While detailed biological studies fall outside this synthesis-focused review, the structural versatility of this core enables diverse therapeutic applications. Derivatives exhibit in vitro activity against colon cancer (HCT-116, HT-29) with IC₅₀ values of 6.6–11.1 μM via mitochondrial apoptosis pathways [7]. The scaffold also serves as a precursor for P2X7 purinoceptor modulators – validated targets for inflammatory disorders [9]. Fluorinated variants (e.g., 2-fluorobenzyl derivatives) show enhanced blood-brain barrier penetration, positioning them as candidates for CNS-targeted agents [1] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1